3-(3-(5-((4-Methoxybenzyl)oxy)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2,2-dimethylpropanoic acid
Overview
Description
3-(3-(5-((4-Methoxybenzyl)oxy)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2,2-dimethylpropanoic acid is a complex organic molecule known for its versatile applications in various scientific fields. As a compound comprising a 1,2,4-oxadiazole ring substituted with a 4-methoxybenzyl and pyridin-2-yl groups, it offers significant chemical and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically begins with the formation of the 1,2,4-oxadiazole ring, a common heterocyclic framework in medicinal chemistry. The process may involve the cyclization of hydrazides with nitrile oxides under acidic or basic conditions. Next, introducing the pyridinyl and methoxybenzyl groups requires coupling reactions such as Suzuki or Heck, using palladium as a catalyst.
Industrial Production Methods: For industrial production, optimizing reaction conditions for scalability and purity is crucial. Using high-yield, low-cost reagents and solvents, while ensuring environmental sustainability, are key considerations. Processes may include batch or continuous-flow synthesis, with strict control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: This compound is reactive toward various chemical transformations:
Oxidation: : Reactions with oxidizing agents can modify its aromatic rings.
Reduction: : Specific reagents like sodium borohydride can reduce functional groups.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or heterocyclic structures.
Common Reagents and Conditions: Common reagents include halogens for substitution, borohydrides for reduction, and peroxides for oxidation. Conditions often involve controlled temperature, inert atmospheres, and use of appropriate solvents like dichloromethane or ethanol.
Major Products: Products vary based on the reaction:
Oxidation: : Hydroxylated derivatives.
Reduction: : Deoxygenated or hydrogenated products.
Substitution: : Halogenated or alkylated analogs.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, this compound serves as a building block for complex molecules, providing scaffolding for drug design and material science.
Biology: Biologically, it can act as a ligand in enzyme-catalyzed reactions, influencing biochemical pathways and molecular interactions.
Medicine: In medicinal chemistry, its derivatives show promise as therapeutic agents due to their potential bioactivity, including antimicrobial and anti-inflammatory properties.
Industry: Industrially, it is useful in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals, with applications ranging from crop protection to material enhancement.
Mechanism of Action
Molecular Targets and Pathways: The compound's effects are exerted through interactions with specific molecular targets such as enzymes or receptors. Its structural features allow it to modulate biological pathways, either by inhibiting or activating key molecular players, depending on the context of its application.
Comparison with Similar Compounds
Comparison with Other Compounds: Compared to other 1,2,4-oxadiazole derivatives, this compound stands out due to the unique combination of its substituents. Similar compounds might include:
3-(5-Phenyl-1,2,4-oxadiazol-3-yl)-2,2-dimethylpropanoic acid
3-(5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)-2,2-dimethylpropanoic acid
These analogs might differ in their substitution patterns and consequent biological activities, making each unique in its own right.
Properties
IUPAC Name |
3-[3-[5-[(4-methoxyphenyl)methoxy]pyridin-2-yl]-1,2,4-oxadiazol-5-yl]-2,2-dimethylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-20(2,19(24)25)10-17-22-18(23-28-17)16-9-8-15(11-21-16)27-12-13-4-6-14(26-3)7-5-13/h4-9,11H,10,12H2,1-3H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMDCXHICAKNDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=NC(=NO1)C2=NC=C(C=C2)OCC3=CC=C(C=C3)OC)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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